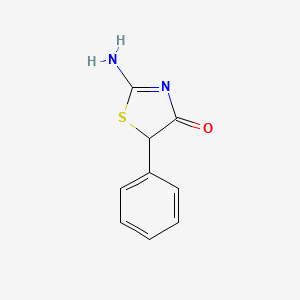

2-amino-5-phenyl-1,3-thiazol-4(5h)-one

Description

Properties

CAS No. |

1762-68-1 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

2-amino-5-phenyl-1,3-thiazol-4-one |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12) |

InChI Key |

YAMZDYXKCLQXKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 2-Amino-1,3-thiazol-4(5H)-one Core

Several well-established routes provide reliable access to the fundamental 2-amino-1,3-thiazol-4(5H)-one structure. These methods often form the basis for more complex syntheses and are widely employed in the preparation of diverse derivatives.

One of the most fundamental and widely utilized methods for the synthesis of the 2-aminothiazole (B372263) ring is the Hantzsch thiazole (B1198619) synthesis. researchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. researchgate.net In the context of 2-amino-1,3-thiazol-4(5H)-ones, this typically involves the reaction of an α-haloester with thiourea.

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-compound, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to yield the thiazole ring. researchgate.net This method is versatile, allowing for the introduction of various substituents on the thiazole core depending on the choice of starting materials.

Table 1: Hantzsch-type Synthesis of 2-Aminothiazole Derivatives

| α-Halocarbonyl | Thioamide | Product | Reference |

|---|---|---|---|

| α-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole (B127512) | researchgate.net |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-amino-4-thiazolecarboxylate | researchgate.net |

This interactive table summarizes examples of the Hantzsch reaction for synthesizing thiazole cores.

An alternative pathway to the 2-amino-1,3-thiazol-4(5H)-one core involves the cyclization of thioureido acid derivatives. This intramolecular approach offers a different strategic advantage for constructing the heterocyclic ring.

In a typical procedure, a thioureido acid can be cyclized by reacting it with a suitable cyclizing agent. For instance, the reaction of a thioureido acid with monochloroacetic acid in an aqueous sodium carbonate solution, followed by acidification, can produce the target thiazolone derivative. nih.gov This method relies on the formation of an S-alkylated intermediate which then undergoes ring closure to furnish the 2-imino tautomer of the final product.

A highly effective and common strategy for synthesizing 2-amino-1,3-thiazol-4(5H)-ones involves the chemical modification of 2-thioxo-1,3-thiazolidin-4-ones, commonly known as rhodanines. researchgate.net This route is particularly useful for preparing 5-arylidene substituted analogues.

The synthesis typically proceeds in two steps. First, a Knoevenagel condensation is performed between rhodanine (B49660) and an aromatic aldehyde (e.g., benzaldehyde) to produce a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one. mdpi.comresearchgate.net Subsequently, the crucial step involves a nucleophilic substitution reaction where the thiocarbonyl group at the C-2 position is displaced by an amine. researchgate.netmdpi.com This sulfur/nitrogen displacement reaction can be carried out with various primary or secondary amines, leading to a diverse library of 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones. mdpi.com The reaction can be facilitated by activating the C=S bond, for example, through S-alkylation with methyl iodide, before the addition of the amine. mdpi.com

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com Several MCRs have been developed for the synthesis of the 2-amino-1,3-thiazol-4(5H)-one scaffold.

These reactions often combine an aldehyde, a source of the thiazolidinone core, and an amine in a one-pot fashion. researchgate.net For example, a three-component reaction can be performed using an aromatic aldehyde, rhodanine, and a primary or secondary amine. researchgate.net In this process, the amine can act as a catalyst for the initial Knoevenagel condensation between the aldehyde and rhodanine, after which it serves as a nucleophile to displace the thiocarbonyl sulfur, all within the same reaction vessel. researchgate.net This approach avoids the isolation of intermediates and allows for rapid access to a wide range of functionalized products. Microwave irradiation is often employed to shorten reaction times and improve yields. researchgate.net

Advanced Synthetic Approaches to 2-Amino-5-phenyl-1,3-thiazol-4(5H)-one Analogues

Building upon established methods, more advanced and efficient synthetic strategies have been developed to access complex analogues of this compound, often focusing on one-pot procedures that enhance synthetic efficiency.

A sophisticated extension of the multi-component strategy is the one-pot synthesis that combines the Knoevenagel condensation with subsequent transformations to rapidly build the final molecule. A notable example is a one-pot, three-component reaction that synthesizes 2-amino-5-alkylidene-thiazol-4-ones. researchgate.net

This methodology involves the reaction of an aromatic aldehyde (such as benzaldehyde), rhodanine, and a primary or secondary amine in a single reaction vessel. researchgate.net The process begins with an amine-catalyzed Knoevenagel condensation of the aldehyde and the active methylene (B1212753) group of rhodanine to form a 5-arylidene rhodanine intermediate. This is followed by an in-situ nucleophilic attack by the amine on the C-2 thiocarbonyl group, leading to ring opening and subsequent recyclization to displace the sulfur and form the 2-amino-thiazol-4-one product. The use of microwave-assisted synthesis can significantly accelerate this process, reducing reaction times from hours or days to minutes. researchgate.net

Table 2: One-Pot Synthesis of 2-Amino-5-benzylidene-thiazol-4-ones

| Aldehyde | Amine | Solvent | Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Piperidine (B6355638) | Ethanol (B145695) | Microwave | 85 | researchgate.net |

| Benzaldehyde | Pyrrolidine | Ethanol | Microwave | 77 | researchgate.net |

| Benzaldehyde | Morpholine | Ethanol | Microwave | 81 | researchgate.net |

This interactive table presents data from a one-pot, three-component synthesis of 2-amino-5-benzylidene-thiazol-4-one derivatives, highlighting the efficiency of microwave-assisted organic synthesis.

Microwave-Assisted Organic Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and enhancing the efficiency of synthetic protocols. In the context of this compound and its derivatives, microwave irradiation has been effectively employed, particularly in multi-component reactions and the synthesis of arylidene derivatives.

One prominent application involves the three-component, one-pot synthesis of 2-amino-5-alkylidenethiazol-4-ones. This methodology leverages the Knoevenagel condensation of aromatic aldehydes with rhodanine, followed by the displacement of the thiocarbonyl sulfur with primary or secondary amines within the same reaction vessel. The use of a dedicated microwave reactor significantly reduces reaction times and simplifies the work-up process. The amine often serves a dual role, acting as a catalyst for the Knoevenagel condensation and as a nucleophile for the subsequent substitution reaction.

Furthermore, microwave irradiation has been successfully utilized in the synthesis of (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives. These protocols often involve solvent-free conditions, which aligns with the principles of green chemistry. For instance, the reaction of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones with various cyclic secondary amines can be carried out efficiently in a cylindrical quartz reactor within a microwave cavity, leading to the desired 2-amino substituted products through a sulfur/nitrogen displacement reaction.

The following table summarizes representative examples of microwave-assisted synthesis of 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives.

| Aldehyde | Amine | Product | Reaction Time (Microwave) |

| Benzaldehyde | Piperidine | (Z)-5-benzylidene-2-(piperidin-1-yl)thiazol-4(5H)-one | Short |

| 4-Chlorobenzaldehyde | Morpholine | (Z)-5-(4-chlorobenzylidene)-2-morpholinothiazol-4(5H)-one | Short |

| 4-Methoxybenzaldehyde | Pyrrolidine | (Z)-5-(4-methoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one | Short |

Asymmetric Annulation Strategies for Stereoselective Synthesis

The development of stereoselective synthetic methods is crucial for accessing chiral molecules with defined three-dimensional arrangements, which is of paramount importance in drug discovery. For 5H-thiazol-4-ones, asymmetric [4 + 2] annulation reactions have been developed to construct chiral 1,4-sulfur bridged piperidinones with multiple hetero-quaternary stereogenic centers.

This strategy employs multifunctional Brønsted base organocatalysts, such as those derived from dipeptides. These catalysts are capable of activating the 5H-thiazol-4-one, which can act as a 2-azadiene, for a formal [4 + 2] cycloaddition with various electron-deficient alkenes. The key to the success of this annulation is the catalyst's ability to steer the reaction pathway towards a Mannich-type reaction following the initial Michael addition, rather than a simple protonation. This is achieved through specific hydrogen-bonding interactions that activate the imine group of the 5H-thiazol-4-one.

This asymmetric annulation has been successfully applied to a range of electron-deficient alkenes, including nitroolefins, 4-oxo-4-arylbutenones, 4-oxo-4-arylbutenoates, and methyleneindolinones. The reactions typically proceed with high yields and excellent enantioselectivities, providing an efficient route to valuable chiral sulfur-containing heterocyclic scaffolds.

Derivatization and Structural Modification Strategies

The this compound scaffold offers several positions for structural modification, allowing for the generation of diverse chemical libraries for various applications.

Functionalization at the 2-Amino Position

The 2-amino group of the thiazolone core is a versatile handle for derivatization. It can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form Schiff bases.

Acylation: The amino group can be acylated using acid chlorides or anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated product. Similarly, benzoylation can be achieved using benzoyl chloride in the presence of a base like pyridine. Chloroacetylation with chloroacetyl chloride provides a reactive intermediate that can be further substituted with various nucleophiles.

Formation of Schiff Bases: Condensation of the 2-amino group with various aldehydes, such as 3,4,5-trimethoxybenzaldehyde, leads to the formation of the corresponding Schiff bases (imines).

Reaction with Isothiocyanates: The 2-amino group can react with isothiocyanates to form thiazolyl-thiourea derivatives.

These modifications allow for the introduction of a wide range of substituents at the 2-position, enabling the fine-tuning of the molecule's properties.

Substitutions and Transformations at the 5-Phenyl Position

The introduction of substituents on the 5-phenyl ring is most commonly achieved by starting the synthesis with an appropriately substituted α-halophenylacetic acid derivative or a substituted benzaldehyde for the Knoevenagel condensation. Direct electrophilic substitution on the phenyl ring of the pre-formed this compound is not a widely reported strategy. The reactivity of the thiazole ring itself, particularly at the C5 position, often complicates such transformations. For instance, halogenation tends to occur at the 5-position of the thiazole ring rather than on the appended phenyl group. Therefore, the diversity of substituents on the 5-phenyl ring is primarily dictated by the availability of the corresponding starting materials.

Introduction of Alkyl or Spirocycloalkyl Groups

The 5-position of the 1,3-thiazol-4(5H)-one ring is amenable to the introduction of alkyl and spirocycloalkyl moieties. These modifications can significantly impact the molecule's lipophilicity and three-dimensional shape.

The synthesis of 5-alkyl derivatives can be achieved through Hantzsch-type synthesis starting from α-bromo fatty acid esters and thiourea. For example, ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates have been prepared by reacting 4-alkyl-4-bromo-3-oxobutyric acid ethyl esters with thiourea.

A notable strategy for introducing both alkyl and spirocycloalkyl groups involves the exploration of these derivatives as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). By inserting various cycloalkylamines at the 2-position and alkyl or spirocycloalkyl groups at the 5-position of the thiazolone, potent inhibitors have been identified. The synthesis of these compounds generally involves the reaction of an α-bromo ester, which contains the desired alkyl or spirocycloalkyl group, with a substituted thiourea.

| 5-Position Substituent | Synthetic Precursor Example |

| Alkyl Group | α-Bromoalkanoic acid ester |

| Spirocycloalkyl Group | 1-Bromo-cyclopentanecarboxylic acid ethyl ester |

Incorporation of Arylidene Moieties

The active methylene group at the 5-position of the 2-amino-1,3-thiazol-4(5H)-one ring readily participates in Knoevenagel condensation with a variety of aromatic and heteroaromatic aldehydes. This reaction is a cornerstone for the synthesis of 5-arylidene derivatives and is typically catalyzed by a base such as piperidine or sodium acetate (B1210297) in a suitable solvent like acetic acid or ethanol.

The resulting 5-arylidene derivatives possess a characteristic exocyclic double bond, and the stereochemistry of this bond is typically of the Z-configuration. This reaction is highly versatile, allowing for the introduction of a wide array of substituted phenyl and other aryl groups at the 5-position, leading to compounds with diverse electronic and steric properties. These 5-arylidene-2-amino-1,3-thiazol-4(5H)-ones are a significant class of derivatives that have been extensively explored for their biological activities.

Based on a comprehensive search of scientific literature, there is currently insufficient specific data available for the chemical compound “this compound” to fully address the detailed outline requested. The existing research primarily focuses on structurally related but distinct compounds, such as 2-amino-5-phenyl-1,3,4-thiadiazole, 2-amino-5-phenyl-1,3,4-oxadiazole, or 2-amino-5-alkylidenethiazol-4-ones.

The provided outline requires in-depth information on:

Hybridization of this compound with thiadiazole, oxadiazole, and pyrimidine.

Reaction mechanism elucidation , including pathways and intermediates for its synthesis.

Influence of catalytic systems and reaction conditions.

Optimization of reaction yields and purity profiles.

While extensive research exists for the broader class of thiazole derivatives, specific studies detailing these aspects for this compound are not present in the available literature. Constructing the article as requested without supporting data would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated at this time. Further research and publication in the field of medicinal and synthetic chemistry may provide the necessary information in the future.

Conformational Analysis and Tautomerism Studies

Characterization of Amino-Imino Tautomeric Equilibrium

The 2-aminothiazole (B372263) core exhibits a well-studied prototropic tautomerism, existing in equilibrium between an amino form and an imino form. For the parent compound, this equilibrium is between 2-amino-5-phenyl-1,3-thiazol-4(5H)-one and its tautomer, 2-imino-5-phenyl-1,3-thiazolidin-4-one.

Studies on 2-aminothiazoles have generally established that the aminoaromatic form is the more stable and predominant tautomer. researchgate.net This preference is observed in the gas phase as well as in solutions. researchgate.net However, the position of this equilibrium is not fixed and can be influenced by the electronic nature of substituents attached to the core structure. Computational studies using methods like B3LYP/6-311++G(d,p) have corroborated experimental findings, showing the amino form to be more stable than the imino form in multiple phases. researchgate.net In the solid state, investigations of similar 4-amino-thiazolin-2-one derivatives have consistently identified the amino tautomer as the exclusive form present. nih.govresearchgate.net

Analysis of E/Z Stereoisomerism in 5-Arylidene Derivatives

When the this compound structure is modified to include an arylidene group at the 5-position, a new isomeric consideration arises. The exocyclic double bond formed in these 5-arylidene derivatives allows for E/Z stereoisomerism.

Research into the synthesis of 5-arylidene-2-amino-1,3-thiazol-4(5H)-ones has shown a strong preference for the formation of the Z-isomer. mdpi.comnih.gov The geometry of these compounds is often unambiguously confirmed through spectroscopic methods, particularly ¹H NMR, where the chemical shift of the exocyclic methine proton (=CH) is characteristic of a specific configuration. mdpi.com X-ray crystallographic data on related 5-arylidene-4-thiazolidinone systems have also confirmed the formation of exclusively Z-isomers in the solid state. nih.gov

Impact of Substituents on Tautomeric and Stereoisomeric Forms

Substituents play a critical role in modulating the stability and preference of both tautomeric and stereoisomeric forms.

Tautomeric Equilibrium:

Electron-donating groups: The introduction of electron-donating groups, such as a methyl group (-CH₃), at positions 4 or 5 of the thiazole (B1198619) ring can increase the relative population of the imino tautomer, although the amino form often remains the major species. researchgate.net

Electron-withdrawing groups: Conversely, attaching a strong electron-withdrawing group, like a tosyl group, to the exocyclic amino nitrogen significantly alters the electronic landscape. This type of substitution increases the acidity of the exocyclic N-H proton, which facilitates its transfer to the endocyclic nitrogen atom, thereby shifting the equilibrium in favor of the imino form. researchgate.net In some cases, this can make the imino tautomer the predominant species. researchgate.net

Stereoisomeric Forms: For 5-arylidene derivatives, the synthesis process, often involving a Knoevenagel condensation, consistently yields the Z-isomer. mdpi.comnih.gov The inherent stability of this configuration appears to be a dominant factor, as the literature reviewed focuses heavily on the synthesis and characterization of the Z-form, with less discussion on the isolation or study of the corresponding E-isomer.

Spectroscopic and Crystallographic Evidence for Structural Assignments

The definitive assignment of tautomeric and stereoisomeric structures relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these equilibria in solution.

¹H NMR: In studies of amino-imino tautomerism, the chemical shifts of protons attached to nitrogen and adjacent carbons are analyzed. Since the interchange between tautomers can be rapid on the NMR timescale, observed spectra often show averaged signals. researchgate.net Comparison with model compounds where the structure is fixed as either amino or imino is therefore crucial for interpretation. researchgate.net For 5-arylidene derivatives, the chemical shift of the exocyclic methine proton provides clear evidence for the Z-geometry. mdpi.com

| Substituent on Arylidene Ring | Chemical Shift (δ) of =CH Proton (ppm) | Reference |

|---|---|---|

| 2,4-Dichlorophenyl | 8.07 | |

| 4-Methoxyphenyl | 8.039 |

Infrared (IR) spectroscopy also provides valuable information. The positions of absorption bands corresponding to C=O, C=N, and N-H bonds can help distinguish between the amino and imino tautomers. For instance, the IR spectrum of 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole showed distinct absorptions at 3373 and 3297 cm⁻¹ characteristic of the NH₂ function. mdpi.com

X-ray studies on 2-amino-1,3-thiazol-4(5H)-one analogues have confirmed the prevalence of the amino tautomer in the crystal lattice. nih.gov

For 5-arylidene derivatives, crystallographic analysis has definitively confirmed the Z-configuration of the exocyclic double bond.

The crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole, a related heterocyclic system, shows that molecules form dimers through intermolecular hydrogen bonds. researchgate.netresearchgate.net Similar intermolecular interactions, such as N-H···O and N-H···N hydrogen bonds, play a key role in stabilizing the crystal packing of thiazole derivatives. nih.govresearchgate.net

| Compound Type | Key Structural Finding | Reference |

|---|---|---|

| 2-amino-1,3-thiazol-4(5H)-ones | Confirmed amino tautomeric form in the solid state. | nih.gov |

| (5Z)-5-(Arylmethylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one | Confirmed Z-stereochemistry of the exocyclic double bond. | |

| 4-amino-5-dimethylaminomethylidene-1,3-thiazol-2(5H)-ones | Established the existence of solely the amino tautomeric form. | nih.gov |

| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | Dimers connected by N—H⋯O hydrogen bonds. | nih.gov |

Biological Activities and Therapeutic Potential

Enzyme Inhibition Studies

Research into the 2-amino-1,3-thiazol-4(5H)-one core structure has identified it as a "privileged scaffold" in medicinal chemistry. mdpi.com Derivatives of this compound have been synthesized and evaluated for their inhibitory effects against several important enzyme targets, particularly protein kinases and metabolic enzymes.

Protein Kinase Inhibition

A series of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity against a panel of four protein kinases: DYRK1A, CK1, CDK5/p25, and GSK3α/β. mdpi.com The screening identified several compounds with notable inhibitory potential, particularly against DYRK1A. mdpi.com

DYRK1A is a protein kinase that plays a role in various cellular processes, and its abnormal expression is linked to several diseases. nih.gov In a study evaluating 24 different (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives, several compounds demonstrated potent inhibition of DYRK1A. mdpi.com One of the most effective compounds identified was (5Z)-5-benzo nih.govresearchgate.netdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one, which exhibited an IC₅₀ value of 0.033 μM, establishing it as a new nanomolar DYRK1A inhibitor. mdpi.com

| Compound Name | Substitution on 5-position (arylidene) | Substitution on 2-position (amino) | DYRK1A IC₅₀ (μM) |

|---|---|---|---|

| 5s | Benzo nih.govresearchgate.netdioxol-5-ylmethylene | Pyridin-2-yl | 0.033 |

| 5u | 4-Chlorobenzylidene | Pyridin-2-yl | 0.070 |

| 5v | 4-Bromobenzylidene | Pyridin-2-yl | 0.14 |

| 5r | 4-Hydroxybenzylidene | Pyridin-2-yl | 0.20 |

Casein Kinase 1 (CK1) is a family of serine/threonine kinases involved in diverse cellular pathways. frontiersin.org The library of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives was also tested for inhibitory activity against CK1. mdpi.com The results indicated that most of the tested compounds were largely inactive against this kinase, with the majority showing IC₅₀ values greater than 10 μM. mdpi.com This suggests a degree of selectivity for this chemical scaffold towards other kinases like DYRK1A over CK1. mdpi.com

| Compound Name | Substitution on 5-position (arylidene) | Substitution on 2-position (amino) | CK1 IC₅₀ (μM) |

|---|---|---|---|

| 5s | Benzo nih.govresearchgate.netdioxol-5-ylmethylene | Pyridin-2-yl | >10 |

| 5u | 4-Chlorobenzylidene | Pyridin-2-yl | >10 |

| 5v | 4-Bromobenzylidene | Pyridin-2-yl | >10 |

| 5r | 4-Hydroxybenzylidene | Pyridin-2-yl | >10 |

CDK5, when activated by its partner p25, is implicated in the pathology of neurodegenerative diseases. nih.govacs.org The screening of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives revealed minimal inhibitory activity against the CDK5/p25 complex. mdpi.com Similar to the findings for CK1, the vast majority of the compounds in the series had IC₅₀ values exceeding 10 μM, indicating a lack of significant inhibition for this particular enzyme. mdpi.com

| Compound Name | Substitution on 5-position (arylidene) | Substitution on 2-position (amino) | CDK5/p25 IC₅₀ (μM) |

|---|---|---|---|

| 5s | Benzo nih.govresearchgate.netdioxol-5-ylmethylene | Pyridin-2-yl | >10 |

| 5u | 4-Chlorobenzylidene | Pyridin-2-yl | >10 |

| 5v | 4-Bromobenzylidene | Pyridin-2-yl | >10 |

| 5r | 4-Hydroxybenzylidene | Pyridin-2-yl | >10 |

GSK3 is another serine/threonine kinase involved in numerous signaling pathways, and its dysregulation is associated with conditions like fragile X syndrome. nih.gov The evaluation of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives against GSK3α/β showed a general lack of potent inhibition. mdpi.com As with CK1 and CDK5/p25, most of the tested compounds were found to be inactive, with IC₅₀ values greater than 10 μM. mdpi.com This further reinforces the observation that this class of compounds exhibits selectivity for DYRK1A over the other tested kinases. mdpi.com

| Compound Name | Substitution on 5-position (arylidene) | Substitution on 2-position (amino) | GSK3α/β IC₅₀ (μM) |

|---|---|---|---|

| 5s | Benzo nih.govresearchgate.netdioxol-5-ylmethylene | Pyridin-2-yl | >10 |

| 5u | 4-Chlorobenzylidene | Pyridin-2-yl | >10 |

| 5v | 4-Bromobenzylidene | Pyridin-2-yl | >10 |

| 5r | 4-Hydroxybenzylidene | Pyridin-2-yl | >10 |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. nih.govmdpi.commdpi.com A series of 2-amino-1,3-thiazol-4(5H)-one derivatives have been explored as potent inhibitors of 11β-HSD1. nih.gov By introducing various cycloalkylamines at the 2-position and alkyl or spirocycloalkyl groups at the 5-position of the thiazolone ring, researchers have identified several potent inhibitors. nih.gov

An X-ray co-crystal structure of a derivative (compound 6d) with human 11β-HSD1 revealed a large lipophilic pocket that could be accessed by substitutions at the 2-position of the thiazolone ring. nih.gov This structural insight led to the synthesis of analogues with larger lipophilic groups at this position to enhance potency. nih.gov One such compound, a 3-noradamantyl analogue (compound 8b), was found to be a highly potent inhibitor of human 11β-HSD1 with a Kᵢ value of 3 nM. nih.gov Further studies on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives also showed significant inhibitory activity, with the most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, inhibiting 82.82% of the enzyme's activity at a concentration of 10 µM. mdpi.com

| Compound | Structure/Description | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 8b | 3-noradamantyl analogue | Kᵢ = 3 nM (human) | nih.gov |

| Compound 6d | A 2-amino-1,3-thiazol-4(5H)-one derivative | Kᵢ = 28 nM (human) | nih.gov |

| Compound 3i | 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 82.82% inhibition @ 10 µM | mdpi.com |

| Compound 3h | 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | IC₅₀ = 0.07 µM | researchgate.net |

Human Mitotic Kinesin Eg5 ATPase Activity Modulation

Human mitotic kinesin Eg5 is a crucial motor protein involved in the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and cell death, making it an attractive target for anticancer drug development. Several small molecules have been identified as Eg5 inhibitors. researchgate.net Research has explored various heterocyclic compounds for their potential to inhibit Eg5. For instance, a class of 2,4,5-substituted-1,3,4-thiadiazoline derivatives was identified as a new type of mitotic kinesin Eg5 inhibitor. nih.gov Structure-activity relationship (SAR) studies on these related scaffolds revealed that modifications at different positions on the heterocyclic ring significantly influenced their Eg5 inhibitory and mitotic phase accumulation activities. nih.gov While direct studies on 2-amino-5-phenyl-1,3-thiazol-4(5H)-one were not prominently detailed in the reviewed literature, the extensive research on similar structures like monastrol, a well-known Eg5 inhibitor, underscores the potential of small molecules to target the allosteric site of the Eg5 motor domain. nih.govresearchgate.net Monastrol's inhibitory action is noncompetitive with respect to ATP and microtubules, causing mitotic arrest by forming an Eg5-ADP-monastrol complex. nih.gov

Carbonic Anhydrase (CA)-III Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.netnih.gov While many CA isoforms exist, CA-III is found predominantly in skeletal muscle. A study investigating a series of 2,4,5-trisubstituted thiazole (B1198619) derivatives for their CA-III inhibitory potential identified several potent compounds. The research highlighted that a 2-amino-5-phenyl-thiazole-4-carboxylic acid derivative was the most potent CA-III inhibitor in the series, with a Kᵢ value of 0.5 μM. researchgate.net The study emphasized the critical role of a free carboxylic acid group at the 4-position of the thiazole ring for inhibitory activity. When this group was esterified, the activity was significantly diminished. Similarly, replacing the 2-amino group with an amide or urea (B33335) functionality also led to a substantial reduction in potency. researchgate.net

Table 1: Carbonic Anhydrase-III Inhibition by 2,4,5-Trisubstituted Thiazole Derivatives

Data sourced from research on 2,4,5-trisubstitutedthiazoles as CA-III inhibitors. researchgate.net

Cholinesterase and Glycosidase Inhibition

The thiazole nucleus is a key pharmacophore in the development of inhibitors for various enzymes, including cholinesterases and glycosidases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: AChE and BuChE are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. mdpi.com Research into thiazole-based derivatives has yielded potent cholinesterase inhibitors. In one study, a series of benzimidazole-based thiazoles were synthesized and evaluated, with some analogues showing IC₅₀ values in the nanomolar to low micromolar range against both AChE and BuChE, proving more potent than the standard drug Donepezil. mdpi.comnih.gov The structure-activity relationship indicated that the type, number, and position of substituents on the phenyl rings were crucial for the inhibitory potential. mdpi.com

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is associated with infections by pathogens like Helicobacter pylori. The search for potent urease inhibitors is an active area of research. nih.gov Thiazole and its related heterocyclic derivatives, such as 1,2,4-triazole-3-thiones and nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govmdpi.comthiadiazoles, have demonstrated significant urease inhibitory activity. nih.govresearchgate.net For example, a series of chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3-thiones produced compounds with IC₅₀ values more potent than the standard inhibitor, thiourea (B124793). scispace.com

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov A study on highly fluorinated 2-imino-1,3-thiazoline derivatives, a related scaffold, revealed significant and selective inhibitory activity against α-glucosidase. nih.gov One compound, in particular, showed an exceptionally low IC₅₀ value of 1.47 ± 0.05 μM, which was substantially more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 μM). nih.gov The structure-activity relationship analysis suggested that the position and electronegativity of fluorine substituents on the aryl rings played a key role in the inhibitory potency. nih.gov

Table 2: α-Glucosidase Inhibition by 2-Imino-1,3-Thiazoline Derivatives

Data sourced from a study on highly fluorinated 2-imino-1,3-thiazolines. nih.gov

Antimicrobial Research

The thiazole ring is a core component of many compounds investigated for their antimicrobial properties.

Antibacterial Activity Investigations

Derivatives of the thiazole scaffold have been tested against a variety of pathogenic bacteria, demonstrating a broad spectrum of activity.

Numerous studies have reported the activity of thiazole derivatives against Gram-positive bacteria. A series of newly synthesized 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-hexahydro-biquinoline-carbonitrile derivatives were screened for their antibacterial activity against species including Streptococcus pneumoniae and Bacillus subtilis. researchgate.net Another study on 1,3-thiazole and benzo[d]thiazole derivatives found that certain compounds exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations of 50–75 μg/mL. nih.gov The research indicated that structural modifications, such as the development of benzannelated 1,3-thiazoles, positively influenced the antimicrobial activity. nih.gov Furthermore, other 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have shown good antibacterial activity against Streptococcus pneumoniae, B. subtilis, and S. aureus at concentrations between 8 and 31.25 μg/mL. nih.gov

The antibacterial evaluation of thiazole derivatives extends to Gram-negative bacteria. A series of 2-amino-5-arylazothiazole derivatives were synthesized and screened against Escherichia coli. mdpi.com One compound in this series demonstrated high potency, with an inhibition zone of 19 mm, compared to the standard drug ampicillin (B1664943) (24 mm). mdpi.com Similarly, the aforementioned benzo[d]thiazole derivatives also showed promising activity against E. coli with MIC values in the 50–75 μg/mL range. nih.gov Other research has confirmed the activity of different thiazole and thiadiazole compounds against Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella typhi. nih.govresearchgate.net

Table 3: Antibacterial Activity of Selected Thiazole/Thiadiazole Derivatives

Data compiled from various studies on the antimicrobial potential of thiazole and related heterocyclic compounds. nih.govmdpi.comnih.gov

Antifungal Activity Investigations

Thiazole and its saturated form, thiazolidinone, are integral to many compounds screened for antifungal properties. researchgate.net Research into derivatives of this class has shown promising activity against various fungal pathogens, including clinically relevant yeasts and molds.

The emergence of drug-resistant Candida species, particularly Candida auris, poses a significant public health threat, necessitating the development of novel antifungal agents. researchgate.netmdpi.com Phenylthiazole-based small molecules have been identified as having potent antifungal and antibiofilm activity against both Candida albicans and the multidrug-resistant Candida auris. researchgate.net

In a study screening 85 synthetic phenylthiazole compounds, one molecule emerged as particularly potent, inhibiting the growth of various C. albicans and C. auris strains at Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 µg/mL. researchgate.netvt.edu This compound demonstrated rapid, fungicidal action, capable of reducing the fungal burden of both C. albicans and C. auris to below the limit of detection within just 30 minutes. researchgate.net Furthermore, it displayed strong antibiofilm activity, reducing the metabolic activity in established C. albicans biofilms by over 66% and in C. auris biofilms by more than 50%. researchgate.net

Other studies on related 2-amino-4,5-diarylthiazole derivatives also showed notable activity against several Candida albicans strains, with some compounds exhibiting MIC values comparable to the standard antifungal drug fluconazole. nih.gov

Table 1: Antifungal Activity of a Phenylthiazole Derivative Against Candida Species

| Fungal Strain | MIC Range (µg/mL) |

|---|---|

| Candida albicans | 0.25 - 2 |

| Candida auris | 0.25 - 2 |

The antifungal activity of thiazole-related structures extends to mold species. The same potent phenylthiazole molecule that was effective against Candida also inhibited the growth of molds like Aspergillus at concentrations as low as 0.50 µg/mL. researchgate.netvt.edu

Investigations into other related heterocyclic structures, such as 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, have also revealed moderate activity against Aspergillus niger and Aspergillus fumigatus, with MIC values ranging from 1.56 to 6.25 µg/mL. nih.gov Similarly, various thiazolidinone derivatives have been screened for activity against fungi including Aspergillus niger and Aspergillus flavus. researchgate.netresearchgate.net These findings underscore the potential of the broader thiazole and thiadiazole chemical classes as scaffolds for developing agents effective against pathogenic molds. tandfonline.com

Antiproliferative and Anticancer Research

The thiazole scaffold is a key structural unit in many molecules developed for anticancer research. cttjournal.com Derivatives are frequently evaluated for their ability to inhibit the growth of various tumor cell lines and to understand the underlying molecular mechanisms of their action.

Derivatives containing the thiazole or thiazolidinone ring have been tested against a panel of human cancer cell lines, with several compounds demonstrating significant cytotoxic effects.

HCT 116 (Colon Cancer): In a study of two novel thiazole derivatives, significant cytotoxicity was observed against the HCT116 human colon cancer cell line. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were found to be 4.7 µg/mL for the first compound and 9.5 µg/mL for the second. ekb.eg

MDA-MB 231 (Breast Cancer): A series of 2-amino, 5-nitrothiazole (B1205993) derivatives were assessed for their antiproliferative effects on the MDA-MB-231 breast cancer cell line. One derivative showed a statistically significant cytotoxic effect at a concentration of 100 μM after 72 hours of incubation. cttjournal.com Other research on imidazo[2,1-b]thiazole (B1210989) derivatives also noted high cytotoxicity against this cell line. cttjournal.com

Huh7 (Liver Cancer): The cytotoxic effects of 1,3,4-thiadiazole hybrids have been evaluated against human hepatocellular carcinoma cell lines (Huh-7). A ciprofloxacin (B1669076) derivative of thiadiazole demonstrated good anticancer activity with an IC50 of 25.75 μM. nih.gov

Caco2 (Colon Cancer): Halogen-containing bis(2-aminoethyl)amine derivatives, while structurally different, have been shown to induce apoptosis in Caco-2 cell lines. mdpi.com

PC3 (Prostate Cancer): Certain 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity against the PC3 prostate cancer cell line. nih.gov

Table 2: Selected In Vitro Cytotoxicity of Thiazole/Thiadiazole Derivatives

| Cell Line | Cancer Type | Compound Class | IC50 Value |

|---|---|---|---|

| HCT 116 | Colon | Thiazole Derivative 1 | 4.7 µg/mL |

| HCT 116 | Colon | Thiazole Derivative 2 | 9.5 µg/mL |

| Huh-7 | Liver | Ciprofloxacin-Thiadiazole Hybrid | 25.75 µM |

| MDA-MB 231 | Breast | 5-nitro-1,3-thiazole derivative | Significant cytotoxicity at 100 µM |

Research into the anticancer mechanisms of thiazol-4(5H)-one derivatives indicates their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. A study on 5-ene-2-arylaminothiazol-4(5H)-ones, which are close structural analogs, revealed potent induction of apoptosis in MCF-7 breast cancer cells. nih.gov

The investigation showed that these compounds trigger both the intrinsic and extrinsic apoptotic pathways. This was evidenced by their capacity to reduce the mitochondrial membrane potential and activate a cascade of enzymes known as caspases, including caspases 7, 8, 9, and 10. nih.gov Furthermore, one of the tested compounds was found to alter the expression of key proteins involved in apoptosis, such as tumor protein p53, cytochrome C, and Bax. nih.gov The generation of reactive oxygen species (ROS) within the cancer cells was also enhanced, suggesting that ROS-mediated stress contributes to the anticancer effect. nih.gov

Other studies on related heterocyclic compounds have also pointed to cell cycle arrest and apoptosis as primary mechanisms of action. frontiersin.org For instance, some derivatives can induce cell cycle arrest in the G0/G1 phase, preventing the cell from progressing into the DNA synthesis (S) phase. frontiersin.org

Antitubercular Activity Research

The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore in the search for new treatments for tuberculosis (TB). nih.gov Numerous derivatives have been synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis.

While data on the specific compound this compound is not extensively detailed, research on closely related structures provides strong evidence of antitubercular potential. For example, a series of 2-amino-5-R-1,3,4-thiadiazole derivatives were evaluated for activity against M. tuberculosis H37Rv. Within this series, the compound 2-phenylamino-5-phenyl-1,3,4-thiadiazole, a close structural analog, demonstrated significant (65%) inhibitory activity at a concentration of 6.25 μg/mL. tandfonline.comcbijournal.com An even more potent analog, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole, showed 69% inhibition under the same conditions. tandfonline.comcbijournal.com

Broader studies on the 2-aminothiazole class confirm that it has good activity against M. tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations. nih.gov These findings collectively suggest that the 2-amino-thiazole core, particularly when substituted with phenyl groups, is a promising foundation for the development of novel antitubercular agents.

Activity against Mycobacterium tuberculosis Strains (e.g., H37Ra, H37Rv, M. bovis BCG)

The therapeutic potential of derivatives of this compound has been investigated, particularly concerning their antimycobacterial properties. A study involving the synthesis of a series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues evaluated their in vitro activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains. researchgate.net

The research identified several compounds within this series that demonstrated marginal antitubercular activity. researchgate.net These findings suggest that the this compound scaffold is a viable starting point for the development of new antitubercular agents, although the parent compound's activity was not detailed in this specific study. The active analogues were noted for not exhibiting significant cytotoxicity against MCF-7 and A549 human cancer cell lines. researchgate.net

| Compound Analogue | Target Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| (Z)-5-benzylidene-2-(phenylamino)thiazol-4(5H)-one (6a) | M. tuberculosis H37Ra, M. bovis BCG | Marginal Antitubercular Activity | researchgate.net |

| (Z)-5-(4-chlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6c) | M. tuberculosis H37Ra, M. bovis BCG | Marginal Antitubercular Activity | researchgate.net |

| (Z)-5-benzylidene-2-((4-chlorophenyl)amino)thiazol-4(5H)-one (6e) | M. tuberculosis H37Ra, M. bovis BCG | Marginal Antitubercular Activity | researchgate.net |

| (Z)-5-(4-chlorobenzylidene)-2-((4-chlorophenyl)amino)thiazol-4(5H)-one (6f) | M. tuberculosis H37Ra, M. bovis BCG | Marginal Antitubercular Activity | researchgate.net |

| (Z)-5-(4-(dimethylamino)benzylidene)-2-((4-chlorophenyl)amino)thiazol-4(5H)-one (6i) | M. tuberculosis H37Ra, M. bovis BCG | Marginal Antitubercular Activity | researchgate.net |

Other Biological Activities under Investigation

Neuroprotective Effects

Currently, there is a lack of available scientific literature focusing on the direct neuroprotective effects of this compound. While the broader class of thiazole derivatives has been investigated for various neurological activities, research specifically targeting this compound's potential to protect nerve cells is not presently documented in published studies.

Antioxidant Properties

The antioxidant potential of analogues of this compound has been a subject of scientific inquiry. A study on a series of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs explored their capacity to scavenge free radicals. mdpi.com These compounds are built upon the core 2-aminothiazol-4(5H)-one scaffold.

The investigation measured the ability of these compounds to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and (2,2-azino-bis-3-ethylbenzothiazoline-6-sulphonic acid)+ (ABTS+) radicals. The results indicated that certain derivatives possess strong antioxidant capacities. Specifically, the analogue featuring a 3,4-dihydroxyl group on the benzylidene moiety demonstrated the most potent DPPH radical-scavenging efficacy at 77%. Another analogue with a 2,4-dihydroxyl group also showed moderate DPPH radical-scavenging ability (51%). mdpi.com These findings highlight the potential of this chemical structure in developing new antioxidant agents. mdpi.comnih.gov

| Compound Analogue | Substituent Group | DPPH Scavenging Activity (%) | Reference |

|---|---|---|---|

| Analogue 8 | 3,4-dihydroxyl | 77% | mdpi.com |

| Analogue 10 | 2,4-dihydroxyl | 51% | mdpi.com |

Plant Growth Modulation and Agricultural Applications (e.g., rapeseed growth promotion)

In the agricultural sector, derivatives of the this compound structure have shown promise as plant growth modulators. Research has identified a specific derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, for its beneficial effects on crop development.

Studies have shown that this particular compound can promote the growth of rapeseed. The application of this derivative has been linked to an increase in both seed yield and the oil content of the seeds. This suggests a potential application for such compounds in agriculture to enhance crop productivity and quality.

Mechanistic Insights and Molecular Interactions

Identification of Molecular Targets and Binding Sites

The 2-amino-1,3-thiazol-4(5H)-one core structure has been identified as a versatile scaffold capable of interacting with a variety of biological targets. Research has shown that derivatives of this compound are potent inhibitors of several enzyme classes.

Key molecular targets identified for this scaffold include:

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is a target for managing metabolic syndrome. A series of 2-amino-1,3-thiazol-4(5H)-ones were explored as potent inhibitors of 11β-HSD1. nih.gov

Protein Kinases: These enzymes are crucial in cell signaling and are major targets in cancer therapy. nih.gov Thiazole-based compounds have shown efficacy in inhibiting various protein kinases, including Glycogen Synthase Kinase 3 (GSK-3). nih.gov

5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes and is a target for asthma and allergy treatments. The related 2-amino-4-aryl thiazole (B1198619) scaffold has been identified as a potent 5-LOX inhibitor. rsc.org

Cyclooxygenase (COX) Enzymes: Thiazole and thiazolidinone derivatives have been investigated as inhibitors of COX-1 and COX-2, which are involved in inflammation. nih.govrsc.org

X-ray crystallography and molecular docking studies have provided detailed insights into the binding sites. For instance, the co-crystal structure of a 2-amino-1,3-thiazol-4(5H)-one derivative with human 11β-HSD1 revealed a large lipophilic pocket that accommodates substituents at the 2-position of the thiazolone ring. nih.gov Molecular docking studies on other thiazole derivatives targeting enzymes like aromatase and cyclin-dependent kinase 2 (CDK2) have helped to elucidate the specific binding modes within the active sites of these proteins. mdpi.com

Elucidation of Enzyme-Ligand Recognition Principles

The interaction between the 2-amino-5-phenyl-1,3-thiazol-4(5H)-one scaffold and its enzymatic targets is governed by a combination of specific molecular interactions. The crystal structure of related compounds reveals key features that facilitate this recognition. nih.govresearchgate.net

The primary principles of recognition include:

Hydrogen Bonding: The 2-amino group and the endocyclic nitrogen of the thiazole ring are crucial hydrogen bond donors and acceptors. Crystal structure analyses show that these compounds can form intermolecular hydrogen-bonded dimers via N—H⋯N interactions, creating stable ring motifs. nih.govresearchgate.net This same capability allows them to form directed hydrogen bonds with amino acid residues (such as serine, histidine, and glutamate) in an enzyme's active site.

Lipophilic and Aromatic Interactions: The 5-phenyl group plays a significant role in binding affinity through hydrophobic and π-π stacking interactions. In the case of 11β-HSD1, a lipophilic pocket in the enzyme's active site favorably accommodates such groups. nih.gov For targets with aromatic residues like tryptophan or tyrosine in the binding pocket, the phenyl ring can engage in stabilizing π-stacking interactions. mdpi.com

Carbonyl Group Interaction: The carbonyl group at the 4-position of the thiazolone ring is a hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues in the active site.

The nearly planar geometry of the 2-amino-5,5-dimethylthiazol-4(5H)-one, an analog, provides a rigid framework that properly orients these functional groups for optimal interaction with a target protein. researchgate.net

Conformational Changes Upon Ligand Binding

The binding of a ligand to its target protein can induce conformational changes in both the ligand and the protein to achieve an optimal fit, a concept known as "induced fit."

For the this compound scaffold, the thiazolone ring itself is a relatively rigid structure. researchgate.net Therefore, significant conformational changes within the core of the ligand upon binding are less likely. However, the rotational freedom of the bond connecting the phenyl ring to the C5 position of the thiazole ring is an important conformational variable. nih.govethz.ch The dihedral angle between the plane of the thiazole ring and the phenyl ring can adjust to fit the topology of the binding site. nih.gov

In some crystal structures of related multi-ring systems, steric repulsion between adjacent rings can lead to a twisted, non-planar conformation, which can impact π-conjugation and intermolecular interactions. nih.govresearchgate.net The primary conformational changes are expected to occur within the protein target. The binding of the ligand can cause movements in the side chains of active site residues or even larger-scale domain shifts to optimize contacts with the ligand, leading to enzyme inhibition.

Role of Thiazole Ring Structure in Target Interaction

The thiazole ring is a privileged scaffold in drug design, acting as a central organizing element for biological activity. mdpi.commdpi.com Its importance in target interaction stems from several key properties.

Rigid Scaffold: The five-membered heterocyclic ring provides a rigid and largely planar framework. This structural rigidity reduces the entropic penalty upon binding and helps to pre-organize the key interacting substituents (the 2-amino group and the 5-phenyl group) in a defined spatial orientation for effective interaction with the target. researchgate.net

Bioisostere: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings, such as phenyl, pyridine, or imidazole (B134444) rings. This allows for the fine-tuning of electronic properties, solubility, and metabolic stability while maintaining the necessary geometry for binding.

Hydrogen Bonding Hub: The nitrogen and sulfur heteroatoms, along with the exocyclic amino group, make the thiazole ring a hub for hydrogen bonding. The endocyclic nitrogen atom at position 3 is a key hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors. nih.govuq.edu.au

Modulation of Physicochemical Properties: The presence of the sulfur and nitrogen atoms influences the electronic distribution of the molecule, affecting its polarity, solubility, and ability to cross cell membranes.

Influence of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the this compound core are critical determinants of binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have provided valuable insights into these effects. nih.govnih.gov

Substituents at the 5-Position (Phenyl Ring): The phenyl group at the 5-position is crucial for anchoring the molecule in hydrophobic pockets of target enzymes. nih.gov Modifications to this ring can significantly alter potency.

Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents on the phenyl ring can influence binding. For COX/LOX inhibitors, electron-withdrawing groups like nitro (NO₂) and chloro (Cl) on the benzene (B151609) ring were found to be favorable. nih.gov In some anticancer agents, the presence of two hydroxyl groups on an aryl substituent enhanced solubility and activity. mdpi.com

Steric Bulk: The size and shape of the substituent are important. In studies on 11β-HSD1 inhibitors, replacing smaller alkyl groups at the 5-position with bulkier spirocycloalkyl groups led to potent inhibitors. nih.gov

Substituents at the 2-Position (Amino Group): The 2-amino group is a key interaction point, but it can also be functionalized to modulate activity.

Acylation: Acylating the 2-amino group can lead to potent inhibitors. N-acyl-2-aminothiazoles have been developed as potent and selective inhibitors of CDK2. researchgate.net

Lipophilicity: For 11β-HSD1 inhibitors, attaching larger, more lipophilic groups (like a 3-noradamantyl group) to the 2-amino position dramatically increased potency, with the Kᵢ value improving from 28 nM to 3 nM. nih.gov

The following table summarizes the inhibitory activity of related 2-aminothiazole (B372263) derivatives against various human cancer cell lines, demonstrating the impact of different substituents.

| Compound ID | Substituents | Target Cell Line | IC₅₀ (µM) |

| 46a | 4β-(thiazol-2-yl)amino-podophyllotoxin derivative | A549 (Lung) | 1.3 ± 0.9 nih.gov |

| 46b | 4β-(thiazol-2-yl)amino-podophyllotoxin derivative | A549 (Lung) | 0.16 ± 0.06 nih.gov |

| 46b | 4β-(thiazol-2-yl)amino-podophyllotoxin derivative | HepG2 (Liver) | 0.13 ± 0.05 nih.gov |

| 26b | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung) | 4.89 researchgate.net |

| 26b | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Glioma) | 4.03 researchgate.net |

| 4c | Thiazole-thiosemicarbazide hybrid | MCF-7 (Breast) | 2.57 ± 0.16 mdpi.com |

These findings underscore the modular nature of the 2-amino-thiazol-4(5H)-one scaffold, where systematic modification of substituents can be used to optimize interactions with a specific biological target, thereby enhancing binding affinity and achieving selectivity.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one derivatives is intrinsically linked to their structural features. The thiazolone ring itself acts as a central pharmacophore. The potency and selectivity of these compounds can be modulated by strategic substitutions at key positions.

The general findings indicate that:

The thiazolone core is essential for establishing the basic interaction with the biological target.

Substituents at the 2-amino position can extend into specific binding pockets, significantly influencing potency.

Modifications on the 5-phenyl ring, including the introduction of electron-donating or withdrawing groups, can fine-tune electronic properties and steric interactions, thereby affecting activity. mdpi.commdpi.com

Effects of Substitutions at the 2-Amino Position on Activity Profiles

The 2-amino group of the thiazolone ring is a primary site for chemical modification to enhance biological activity. Studies on 11β-HSD1 inhibitors have extensively explored the impact of substituting this position with various cyclic amine moieties. An X-ray co-crystal structure of a lead compound with human 11β-HSD1 revealed a large lipophilic pocket that can be accessed by substituents at the 2-position of the thiazolone ring. nih.gov This finding prompted the synthesis of analogues with larger, more lipophilic groups to improve binding and potency.

For example, introducing cycloalkylamines at this position led to several potent 11β-HSD1 inhibitors. nih.gov The potency was observed to increase with the size and lipophilicity of the cycloalkyl group, culminating in the highly potent 3-noradamantyl analogue. nih.gov

| Compound | Substituent at 2-Amino Position | Inhibitory Constant (Ki, nM) |

|---|---|---|

| 6d | Cyclohexyl | 28 |

| 8b | 3-Noradamantyl | 3 |

This data clearly demonstrates that bulky, lipophilic groups at the 2-amino position can significantly enhance inhibitory potency against 11β-HSD1 by effectively occupying a lipophilic pocket in the enzyme's active site. nih.gov In contrast, some studies on other biological targets have shown that a free, unsubstituted amine group can be crucial for maximum activity, as seen in certain antibacterial 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov

Influence of Aromatic Ring Substituents at the 5-Position (e.g., electron-donating/withdrawing groups)

The phenyl ring at the 5-position is another key area for structural modification. The electronic nature and position of substituents on this ring can have a profound impact on biological activity. This is often achieved by creating 5-benzylidene derivatives through condensation with substituted benzaldehydes. mdpi.com

In a series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogues designed as tyrosinase inhibitors, various electron-donating groups (EDGs) like hydroxyl and alkoxy, and electron-withdrawing groups (EWGs) like fluorine and bromine were introduced onto the phenyl ring. mdpi.com The study revealed that both the type and position of the substituent were critical for activity.

For example, compounds with 3,4,5-trihydroxy (compound 10) or 3,4,5-trimethoxy (compound 15) substitutions on the phenyl ring showed significantly more potent inhibition against mushroom tyrosinase than the standard inhibitor, kojic acid. mdpi.com Conversely, compounds with 4-hydroxy or 3,4-dihydroxy substituents exhibited weak or no activity. mdpi.com This suggests that a specific substitution pattern is required for optimal interaction with the enzyme's active site.

| Compound | Substituent (R) on Phenyl Ring | Tyrosinase Inhibition (IC₅₀, µM) |

|---|---|---|

| Kojic Acid (Reference) | - | 17.92 |

| 2 | 4-hydroxy | > 145 |

| 8 | 3,4-dihydroxy | > 145 |

| 10 | 3,4,5-trihydroxy | 1.60 |

| 15 | 3,4,5-trimethoxy | 10.35 |

Studies on other related thiazole (B1198619) scaffolds have also highlighted the importance of substituents on the aromatic ring. For antibacterial activity, the presence of electron-withdrawing groups like nitro or fluoro at the para position of a phenyl ring attached to the thiazole nucleus showed maximum inhibition against bacterial strains. mdpi.com

Significance of Steric and Electronic Factors in Activity Modulation

The modulation of biological activity in this compound derivatives is governed by a delicate interplay of steric and electronic factors.

Steric Factors: The size and shape of substituents determine how well the molecule fits into its biological target's binding site. As seen with 11β-HSD1 inhibitors, increasing the steric bulk at the 2-amino position with groups like the 3-noradamantyl moiety led to a significant increase in potency. nih.gov This is attributed to the optimal filling of a large lipophilic pocket within the enzyme. Similarly, for tyrosinase inhibitors, the presence of a bulky tert-butyl group on the 5-phenyl ring was also explored. mdpi.com These examples underscore the importance of steric complementarity between the ligand and its receptor.

Development of Pharmacophore Models for Rational Design

The insights gained from SAR studies are instrumental in developing pharmacophore models. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

Based on the SAR data for 11β-HSD1 inhibitors, a pharmacophore model for the 2-amino-1,3-thiazol-4(5H)-one class would include:

The central thiazolone ring as a key scaffold for hydrogen bonding interactions.

A large, well-defined lipophilic region corresponding to the substituent at the 2-amino position, which must be filled by a bulky group like noradamantyl for high potency. nih.gov

Specific steric requirements at the 5-position to ensure proper orientation within the active site.

The availability of an X-ray co-crystal structure of an inhibitor bound to 11β-HSD1 provides a structural basis for such a model, enabling a more rational, structure-based approach to designing new and improved inhibitors. nih.gov Similarly, for tyrosinase inhibitors, the SAR data suggests a pharmacophore model that includes hydrogen bond donors/acceptors (from the hydroxyl groups) and a specific spatial arrangement of substituents on the 5-benzylidene ring to achieve competitive inhibition. mdpi.com These models serve as powerful tools for virtual screening and the rational design of novel derivatives with enhanced potency and selectivity.

Computational and Theoretical Chemistry

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-amino-5-phenyl-1,3-thiazol-4(5H)-one and its analogs, docking simulations have been instrumental in elucidating their interactions with various biological targets.

Derivatives of this scaffold have been docked into the active sites of several enzymes to explain their inhibitory mechanisms. For instance, studies on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones have utilized molecular docking to investigate their binding modes within target proteins. nih.gov Similarly, docking studies on thiadiazole-thiazolone derivatives have been performed to understand their interactions as inhibitors of mitotic kinesin Eg5. nih.gov

A key target for derivatives of 2-aminothiazol-4(5H)-one is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome. nih.gov An X-ray co-crystal structure of a derivative, compound 6d, with human 11β-HSD1 revealed a large lipophilic pocket that can be accessed by substitutions at the 2-position of the thiazolone ring. nih.gov This structural insight guided the design of more potent inhibitors, such as the 3-noradamantyl analogue 8b, by introducing larger lipophilic groups to occupy this pocket. nih.gov

Docking studies have also been applied to understand the anti-Candida potential of related thiazole (B1198619) derivatives by modeling their interactions with the fungal lanosterol (B1674476) C14α-demethylase enzyme. nih.gov These simulations often reveal key amino acid residues involved in binding and help rationalize the structure-activity relationships observed experimentally. nih.gov The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking or π-sulfur interactions. ajchem-a.com

Table 1: Examples of Molecular Docking Studies on Thiazol-4(5H)-one Derivatives

| Derivative Class | Target Protein | Key Findings |

| 2-Aminothiazol-4(5H)-ones | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Identified a large lipophilic pocket accessible via the 2-position, guiding the design of more potent inhibitors with larger lipophilic substituents. nih.gov |

| Thiazole Derivatives | Fungal Lanosterol C14α-demethylase | The presence of a hydrazone bridge and an additional aromatic phenyl ring improved affinity for the target enzyme. nih.gov |

| 2-Thiohydantoin (B1682308) Derivatives | AKT1 and CDK2 Proteins | Revealed strong interactions with AKT1 and CDK2, suggesting a mechanism for anticancer activity. nih.gov |

| 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones | Various (unspecified in source) | Used to predict and understand binding modes related to anti-diabetic activity. nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex and the conformational changes over time.

MD simulations have been employed to validate the results of docking studies for related heterocyclic compounds. For example, in a study of N-alkylated 5,5-diphenylhydantoin derivatives, an 80 ns molecular dynamics simulation was used to confirm the stability of the ligand-cholesterol oxidase complex. nih.gov Such simulations track parameters like the root-mean-square deviation (RMSD) of the protein and ligand to ensure that the binding pose predicted by docking is stable over a simulated period. nih.gov

For 2-thiohydantoin derivatives investigated as anticancer agents, molecular dynamics studies complemented docking by revealing the stability of the interaction with target proteins like AKT1 and CDK2. nih.gov These simulations help to confirm that the key interactions observed in the static dock, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, lending greater confidence to the proposed binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For this compound and its analogs, QSAR has been a valuable tool for predicting the activity of new derivatives and for understanding the structural features that govern their potency.

A QSAR analysis was performed on a series of 56 2-aminothiazol-4(5H)-one derivatives with 11β-HSD1 inhibitory activity. nih.gov This study utilized an Artificial Neural Network (ANN) algorithm to build a predictive model based on various 2D and 3D molecular descriptors calculated using specialized software. nih.gov The resulting model showed high accuracy, with a strong correlation between the predicted and experimental activities, and was validated through cross-validation and y-randomization strategies. nih.gov

The types of descriptors found to be important in these models often include:

3D descriptors: Such as GETAWAY, 3D-MoRSE, and RDF descriptors, which describe the geometry and 3D arrangement of the molecule. nih.gov

Topological indices: Including GALVEZ, 2D autocorrelations, and Burden eigenvalues, which quantify aspects of molecular topology and connectivity. nih.gov

In another study on thiazole derivatives as 5-lipoxygenase inhibitors, a 2D-QSAR model was generated using multiple linear regression (MLR). laccei.org This model successfully linked descriptors like centered Broto–Moreau autocorrelation and Geary autocorrelation to the inhibitory activity. laccei.org Such models provide mathematical equations that can be used to estimate the biological activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates.

Table 2: QSAR Modeling Approaches for Thiazol-4(5H)-one and Related Scaffolds

| Compound Series | Biological Target | Modeling Technique | Key Descriptors |

| 2-Aminothiazol-4(5H)-one derivatives | 11β-HSD1 Inhibitors | Artificial Neural Network (ANN) | 3D descriptors (GETAWAY, 3D-MoRSE), Topological indices (GALVEZ) nih.gov |

| Thiazole derivatives | 5-Lipoxygenase Inhibitors | Multiple Linear Regression (MLR) | 2D descriptors (AATSC4c, GATS5s, JGI4) laccei.org |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT studies on this compound and related thiazole or thiadiazole structures have provided fundamental insights into their molecular properties.

DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry (bond lengths, bond angles, and torsion angles). nih.govresearchgate.net The calculated geometries can then be compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. nih.gov For instance, in a study of a related 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the HOMO-LUMO energy gap was calculated to explain its chemical and biological activity. sapub.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Other properties calculated using DFT include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. sapub.org

Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental spectra to confirm the molecular structure. sapub.org

Natural Bond Orbital (NBO) Analysis: This method investigates intramolecular bonding, charge transfer, and conjugative interactions, providing insights into molecular stability. researchgate.net

Prediction of Molecular Properties Relevant to Biological Activity

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to assess the drug-likeness of a compound and identify potential pharmacokinetic issues before committing to synthesis and experimental testing.

For a series of 28 biologically active 2-aminothiazol-4(5H)-one (pseudothiohydantoin) derivatives, an in silico ADME analysis was performed. mdpi.com The study showed favorable absorption, distribution, metabolism, and excretion parameters for most of the tested compounds. mdpi.com Many of the derivatives were predicted to have excellent intestinal absorption and high cell permeability. mdpi.com

These studies typically evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. In one study, 27 out of 28 tested pseudothiohydantoin derivatives met the criteria of Lipinski's rule, suggesting they have a good probability of being orally bioavailable. mdpi.com ADMET prediction tools are also used to flag potential liabilities, such as inhibition of cytochrome P450 enzymes or potential toxicity. ajchem-a.combiointerfaceresearch.com

Table 3: Commonly Predicted In Silico Molecular Properties

| Property Category | Specific Parameter | Relevance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. mdpi.com |

| Caco-2 Cell Permeability | An in vitro model for predicting intestinal drug absorption. mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts if a compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the fraction of free drug available for therapeutic action. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Relates to the rate at which a drug is eliminated from the body. |

| Toxicity | Hepatotoxicity, Carcinogenicity | Early flags for potential toxic effects. ajchem-a.com |

In Silico Screening and Virtual Library Design

The this compound scaffold serves as a valuable starting point for in silico screening and the design of virtual compound libraries. These computational approaches allow for the rapid exploration of vast chemical space to identify novel derivatives with potentially enhanced biological activity.

Virtual screening involves using computational methods, such as molecular docking, to screen large databases of virtual compounds against a specific biological target. For example, a virtual library can be generated by decorating a core scaffold, like a 2-amino-1,3,4-thiadiazole (B1665364), with various commercially available building blocks (e.g., acyl chlorides and boronic acids). researchgate.net This combinatorial approach can generate hundreds of thousands of virtual molecules, which are then filtered based on predicted ADME properties and docking scores to select a small, manageable number for synthesis and experimental testing. researchgate.net

Furthermore, the predictive models developed from QSAR studies can be used for QSAR-based virtual screening. nih.gov A validated QSAR model allows researchers to predict the biological activity of a virtual library of compounds without the need for computationally expensive docking simulations for every molecule, thereby accelerating the discovery process. nih.gov This strategy was proposed for designing new 11β-HSD1 inhibitors based on the 2-aminothiazol-4(5H)-one scaffold, suggesting specific substitutions that could lead to potential new drug candidates. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H-NMR (Proton NMR) would provide detailed information about the hydrogen atoms in the 2-amino-5-phenyl-1,3-thiazol-4(5H)-one molecule. The spectrum would be expected to show distinct signals corresponding to the protons of the amino group (-NH₂), the methine proton at the 5-position (-CH), and the aromatic protons of the phenyl ring. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the integration of the peak areas would confirm the ratio of protons in each environment. Spin-spin coupling patterns (splitting) would reveal the connectivity between adjacent protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound (molecular formula C₉H₈N₂OS), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This experimental mass would be compared to the calculated theoretical mass (192.0357 Da) to confirm the elemental composition.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would generate a characteristic fragmentation pattern. The fragmentation involves the breaking of the molecule into smaller, charged pieces. The analysis of these fragment ions provides a molecular fingerprint that can be used to confirm the structure. Expected fragmentation pathways could include the loss of small neutral molecules like CO or HSCN, and cleavage of the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification